Piperidine, 4-(6-ethoxy-1-methoxy-9H-thioxanthen-9-ylidene)-1-methyl-
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Overview
Description
BF-1 is a novel selective antagonist of the 5-HT2 receptor, primarily used in the study of migraines. It acts by blocking neurogenic dural plasma protein extravasation induced by compounds such as m-chlorophenylpiperazine (mCPP) or BW723C86 .
Preparation Methods
BF-1 can be synthesized through structural modification of the chemical scaffold of methixene, a compound with high affinity for 5-HT2A, 5-HT2B, 5-HT2C, histamine H1, adrenaline α1A, and muscarinic M2 receptors . The specific synthetic routes and reaction conditions for BF-1 are not widely detailed in public literature, but it involves typical organic synthesis techniques used for creating selective receptor antagonists.
Chemical Reactions Analysis
BF-1 undergoes various chemical reactions, including:
Substitution Reactions: Common reagents include halogenating agents and nucleophiles.
Oxidation and Reduction: These reactions are less common for BF-1 due to its stable aromatic structure.
Hydrolysis: Under acidic or basic conditions, BF-1 can undergo hydrolysis, leading to the breakdown of its ester or amide bonds.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield halogenated derivatives of BF-1.
Scientific Research Applications
BF-1 has several scientific research applications, including:
Chemistry: Used as a tool to study the structure-activity relationship of 5-HT2 receptor antagonists.
Biology: Helps in understanding the role of 5-HT2 receptors in various biological processes.
Medicine: Investigated for its potential therapeutic effects in treating migraines and other neurological conditions
Industry: Utilized in the development of new pharmaceuticals targeting 5-HT2 receptors.
Mechanism of Action
BF-1 exerts its effects by selectively antagonizing the 5-HT2 receptor. This receptor is involved in various neurological processes, including the regulation of mood, anxiety, and migraine pathophysiology. By blocking the receptor, BF-1 prevents the binding of endogenous ligands, thereby inhibiting downstream signaling pathways that lead to neurogenic inflammation and pain .
Comparison with Similar Compounds
BF-1 is unique due to its high selectivity for the 5-HT2 receptor, which reduces the likelihood of side effects associated with non-selective antagonists. Similar compounds include:
Pizotifen: Another 5-HT2 antagonist used in the treatment of migraines but with a broader receptor profile.
Methysergide: A non-selective 5-HT2 antagonist previously used for migraine prophylaxis but withdrawn due to side effects.
BF-1’s selectivity makes it a valuable tool in research and potential therapeutic applications, distinguishing it from these broader-acting compounds.
Properties
CAS No. |
518980-66-0 |
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Molecular Formula |
C22H25NO2S |
Molecular Weight |
367.5 g/mol |
IUPAC Name |
4-(6-ethoxy-1-methoxythioxanthen-9-ylidene)-1-methylpiperidine |
InChI |
InChI=1S/C22H25NO2S/c1-4-25-16-8-9-17-20(14-16)26-19-7-5-6-18(24-3)22(19)21(17)15-10-12-23(2)13-11-15/h5-9,14H,4,10-13H2,1-3H3 |
InChI Key |
ANZVBVKYXOGOQC-UHFFFAOYSA-N |
SMILES |
CCOC1=CC2=C(C=C1)C(=C3CCN(CC3)C)C4=C(C=CC=C4S2)OC |
Canonical SMILES |
CCOC1=CC2=C(C=C1)C(=C3CCN(CC3)C)C4=C(C=CC=C4S2)OC |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
BF-1; BF 1; BF1 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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